Tris(p-tert-butylphenyl) Phosphate-d27
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Overview
Description
Tri-(p-tert-butylphenyl) phosphate-d27 is a deuterated version of Tri-(p-tert-butylphenyl) phosphate, a compound known for its use as a flame retardant and plasticizer. The deuterated form is often used in scientific research to study the behavior and properties of the non-deuterated compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-(p-tert-butylphenyl) phosphate-d27 is typically synthesized through the esterification of p-tert-butylphenol with phosphorus oxychloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The deuterated form is prepared by using deuterated reagents.
Industrial Production Methods
Industrial production of Tri-(p-tert-butylphenyl) phosphate involves the reaction of p-tert-butylphenol with phosphorus oxychloride in the presence of a catalyst. The reaction is conducted at elevated temperatures and under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tri-(p-tert-butylphenyl) phosphate-d27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Tri-(p-tert-butylphenyl) phosphate-d27 is used in various scientific research applications, including:
Chemistry: As a flame retardant and plasticizer in polymer chemistry.
Biology: To study the effects of flame retardants on biological systems.
Medicine: Investigating the potential toxicological effects of flame retardants.
Industry: Used in the production of flame-retardant materials and as a plasticizer in various industrial applications.
Mechanism of Action
The mechanism by which Tri-(p-tert-butylphenyl) phosphate-d27 exerts its effects involves the interaction with the polymer matrix, enhancing its flame-retardant properties. The compound acts by promoting the formation of a char layer on the surface of the polymer, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process.
Comparison with Similar Compounds
Similar Compounds
Tri-(2,4-di-tert-butylphenyl) phosphate: Another flame retardant with similar properties but different steric effects due to the position of the tert-butyl groups.
Tri-(p-cresyl) phosphate: A related compound with different alkyl groups, affecting its physical and chemical properties.
Uniqueness
Tri-(p-tert-butylphenyl) phosphate-d27 is unique due to its deuterated form, which allows for detailed studies using techniques like nuclear magnetic resonance spectroscopy. The presence of deuterium atoms provides insights into the behavior and interactions of the compound at the molecular level.
Properties
Molecular Formula |
C30H39O4P |
---|---|
Molecular Weight |
521.8 g/mol |
IUPAC Name |
tris[4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenyl] phosphate |
InChI |
InChI=1S/C30H39O4P/c1-28(2,3)22-10-16-25(17-11-22)32-35(31,33-26-18-12-23(13-19-26)29(4,5)6)34-27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D3 |
InChI Key |
LORSVOJSXMHDHF-LEHUAYBISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])OC3=CC=C(C=C3)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)(C)C)OC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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